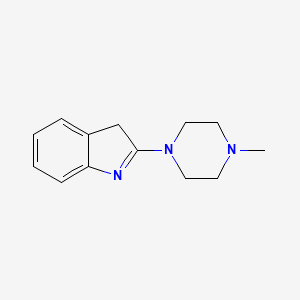

2-(4-methylpiperazin-1-yl)-3H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-3H-indole |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-11-4-2-3-5-12(11)14-13/h2-5H,6-10H2,1H3 |

InChI Key |

ZTAFFBKSCGGBNQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 2 4 Methylpiperazin 1 Yl 3h Indole Analogues

General Synthetic Strategies for Indole (B1671886) Derivatives Incorporating Piperazine (B1678402) Moieties

General strategies for these syntheses often involve either building the indole ring onto a pre-existing piperazine-containing fragment or introducing the piperazine group to an already-formed indole scaffold. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Achieving regioselective substitution at the C-2 position of the indole ring can be challenging due to the inherent reactivity of the C-3 position. However, several methods have been developed to direct functionalization to the C-2 position. One common approach involves the use of N-protected indoles, which can alter the electronic properties of the indole ring and facilitate C-2 lithiation followed by quenching with an appropriate electrophile.

Another strategy is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the direct coupling of a 2-haloindole with N-methylpiperazine. This reaction has become a powerful tool for forming carbon-nitrogen bonds. Furthermore, specialized methods like the interrupted Fischer indolization can be employed to construct specific indoline (B122111) scaffolds that can be subsequently oxidized to the desired 2-substituted indole. nih.gov

The linkage between the indole core and the piperazine moiety is a key structural feature. Common methods for forging this bond include nucleophilic aromatic substitution (SNAr) on electron-deficient halo-indoles and reductive amination. mdpi.comnih.gov For instance, reacting a 2-chloro or 2-bromoindole with N-methylpiperazine, often under heated conditions or with catalytic assistance, can yield the desired product.

Additionally, amide bond formation is a prevalent strategy. This involves coupling an indole-carboxylic acid (e.g., indole-3-carboxylic acid) with N-methylpiperazine using standard peptide coupling reagents. nih.gov While this typically links the piperazine to a carbonyl group attached to the indole, subsequent reduction of the amide can provide a methylene (B1212753) linker. Cascade reactions, where multiple bonds are formed in a single pot, have also been developed to efficiently assemble complex piperazinone-fused indole systems. thieme-connect.com

Specific Reaction Pathways and Their Application in Derivative Synthesis

Several classic and modern name reactions are instrumental in the synthesis of 2-(4-methylpiperazin-1-yl)-3H-indole analogues. These reactions are applied to either form the indole ring itself or to functionalize it in a way that facilitates the introduction of the piperazine group.

The Vilsmeier-Haack reaction is a versatile method traditionally used for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. nih.govpcbiochemres.com The reaction typically employs phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent, which is a chloromethyleneiminium salt. sid.ir

For indoles, this reaction overwhelmingly favors electrophilic attack at the C-3 position, leading to the formation of indole-3-carbaldehyde. pcbiochemres.comyoutube.com While not a direct method for C-2 substitution, the resulting aldehyde is a highly versatile intermediate. It can be used in subsequent steps, such as a Wittig reaction or reduction followed by conversion of the hydroxyl group to a leaving group, to build a side chain that can then be used to introduce the piperazine moiety. In more complex applications, the Vilsmeier reagent can react with indole derivatives like N-substituted-3-acetyl indole phenyl hydrazones to induce cyclization, forming pyrazole-4-carboxaldehydes, demonstrating its utility in creating diverse heterocyclic scaffolds. researchgate.net

| Reaction | Substrate | Reagents | Product | Key Feature |

| Vilsmeier-Haack | Indole | POCl₃, DMF, then H₂O | Indole-3-carbaldehyde | C-3 Formylation |

| Vilsmeier Cyclization | 3-Acetyl Indole Phenylhydrazone | POCl₃, DMF | 1-phenyl-3-(indol-3-yl) [1H]pyrazole-4-carboxaldehyde | Forms a new pyrazole (B372694) ring |

Reductive amination is one of the most direct and widely used methods for introducing a piperazine group onto a molecule containing a carbonyl functional group. researchgate.net This reaction involves the initial formation of an enamine or iminium ion intermediate from the reaction of a ketone or aldehyde with a secondary amine (like N-methylpiperazine), followed by its in-situ reduction to form the corresponding amine. google.com

This method is highly effective for synthesizing analogues of this compound. For example, an indole-2-carbaldehyde can be reacted with N-methylpiperazine in the presence of a reducing agent to directly form a 2-((4-methylpiperazin-1-yl)methyl)-1H-indole derivative. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly common due to their mildness and selectivity. mdpi.com This strategy has been successfully applied in the synthesis of numerous biologically active molecules containing indole-piperazine linkages. mdpi.comnih.gov

| Carbonyl Compound | Amine | Reducing Agent | Typical Product |

| Indole-3-carbaldehyde | N-methylpiperazine | Sodium Triacetoxyborohydride (STAB) | 3-((4-methylpiperazin-1-yl)methyl)-1H-indole |

| 4-Oxopiperidine derivative | Aniline derivative | Sodium Cyanoborohydride | N-Aryl-piperidine |

| Aldehyde/Ketone | Primary/Secondary Amine | H₂ / Pd/C | N-Alkyl/Aryl Amine |

The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry for the construction of the indole nucleus itself. wikipedia.org The reaction involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. nih.gov The mechanism proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgresearchgate.net

To synthesize analogues of this compound using this method, a strategically chosen ketone that already contains the N-methylpiperazine moiety can be used. For example, the reaction of phenylhydrazine with a ketone such as 1-(4-methylpiperazin-1-yl)propan-2-one under acidic conditions (e.g., using polyphosphoric acid or zinc chloride) would theoretically lead to the formation of 2-methyl-3-(4-methylpiperazin-1-yl)-1H-indole. The regiochemical outcome of the cyclization depends on the structure of the ketone and the reaction conditions. nih.gov This method is exceptionally powerful and has been used to synthesize a vast array of complex indole-containing compounds, including natural products and pharmaceuticals. nih.govorganic-chemistry.org

| Phenylhydrazine Derivative | Carbonyl Partner | Acid Catalyst | Key Feature |

| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | Heat (190 °C) | Forms a tetracyclic indole precursor nih.gov |

| Phenylhydrazine | Isopropyl methyl ketone | Brønsted or Lewis Acids | Forms 2,3,3-trimethyl-3H-indole nih.gov |

| 1-Benzyl-1-phenylhydrazine | Bicyclic Ketone | Pyridine-HCl | Forms a masked indole lactone nih.gov |

Aldol (B89426) Condensation in the Synthesis of Indole-Piperazine Analogues

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that has been applied in the synthesis of complex heterocyclic structures. In the context of indole-piperazine analogues, this reaction is particularly useful for creating precursors to more elaborate systems. For instance, the condensation of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides, with indole aldehydes serves as a key step. uit.no

The reaction typically involves an activated starting material like 1,4-diacetylpiperazine-2,5-dione, which undergoes condensation with aldehydes such as indole-3-carboxaldehyde. uit.no The choice of base and reaction conditions is critical to favor monocondensation and achieve good yields. uit.no This approach provides a pathway to molecules that merge the structural features of indoles and piperazines, which are prevalent in many biologically active compounds.

A general procedure for an asymmetric aldol reaction involves reacting an aromatic aldehyde with a ketone like acetone (B3395972) in the presence of a chiral catalyst, often an imine derived from a chiral amine, along with an acidic additive and water. mdpi.com This method can yield aldol products with high enantioselectivity. mdpi.com

Suzuki Coupling for Aryl-Substituted Indole-Piperazine Compounds

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction is instrumental in attaching aryl groups to the indole or piperazine rings, allowing for the creation of a diverse library of aryl-substituted indole-piperazine analogues. nih.govacs.org

The reaction couples an organoboron compound (like an arylboronic acid) with a halide (such as a bromo- or iodo-substituted indole). A significant challenge in coupling nitrogen-rich heterocycles like indole is the potential for the free N-H group to inhibit the palladium catalyst. nih.gov However, protocols have been developed that allow for the direct use of unprotected indoles under mild conditions, often employing specific phosphine (B1218219) ligands like SPhos and XPhos to achieve high yields. nih.gov

The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents onto the indole nucleus. For example, the coupling of SEM-protected (2-(trimethylsilyl)ethoxymethyl) bromopyrroles with various phenylboronic acids has been shown to proceed efficiently, tolerating a wide range of functional groups. nih.gov This highlights the reaction's broad applicability in generating structurally diverse heterocyclic compounds. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Indole Substrates

| Indole Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| Unprotected 3-chloroindazole | Arylboronic acid | Pd source / SPhos or XPhos | 3-Arylindazole | Modest to high | nih.gov |

| 4-Bromoindole | 4-Boronic acid indole | Pd(OAc)₂ | 4-4' Bi-indole | 21% | acs.org |

| 4-Boronic acid indole | (Homocoupling) | Pd(OAc)₂ | 4-4' Bi-indole | 61% | acs.org |

| Boc-protected 3-iodoindole | 2-Formyl-phenylboronic acid | Not specified | 3-(2-Formylphenyl)-1H-indole (after deprotection) | Moderate | researchgate.net |

Mannich Reaction for Piperazine-Containing Indole Adducts

The Mannich reaction is a three-component aminomethylation reaction involving an active hydrogen compound (like indole), formaldehyde (B43269), and a secondary amine (such as 1-methylpiperazine). This reaction is highly effective for introducing an aminomethyl group, specifically at the C-3 position of the indole ring, which is the most nucleophilic site. chemtube3d.comimpactfactor.org

This reaction is a cornerstone for synthesizing gramine (B1672134) analogues and other 3-substituted indoles. clockss.org The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich indole ring. chemtube3d.comclockss.org The introduction of a piperazine moiety via the Mannich reaction can enhance the hydrophilic properties of the resulting molecule. mdpi.com

Studies have shown that the Mannich reaction can be used to synthesize a series of new derivatives with potential biological activity by introducing an amine fragment into various chemical structures. mdpi.comnih.gov For example, 3-((4-methylpiperazin-1-yl)methyl)-1H-indole can be synthesized using this method. sigmaaldrich.com The reaction conditions can be optimized, with some procedures using high pressure to facilitate the reaction between indoles, dichloromethane (B109758) (as a C1 synthon), and secondary amines. clockss.org

Intramolecular Cyclization Reactions Involving Piperazine-Indole Precursors

Intramolecular cyclization reactions are pivotal for constructing fused heterocyclic systems, such as pyrazino[1,2-a]indoles, from suitably functionalized piperazine-indole precursors. nih.gov These reactions create new rings by forming a bond between atoms within the same molecule, leading to rigid and structurally complex scaffolds. mdpi.com

One common strategy involves the cyclization of an indole derivative bearing a nucleophilic group (like an amine from a piperazine ring) attached to the indole nitrogen. This nucleophile can then attack an electrophilic center positioned at the C-2 or C-3 position of the indole. For example, N-ethylamine-indoles can react with formaldehyde in the presence of benzotriazole (B28993) to form pyrazinoindoles. nih.gov

Palladium-catalyzed intramolecular reactions have also emerged as a powerful tool. mdpi.com These can involve the intramolecular addition of a C-N bond to an alkyne, sometimes accompanied by a functional group migration to position-3 of the indole ring. mdpi.com Another approach is the intramolecular Larock indole annulation, which can form 3,4-fused tricyclic indole derivatives from internal alkyne-tethered ortho-iodoaniline precursors. encyclopedia.pub These advanced cyclization strategies provide access to a diverse range of polycyclic indole alkaloids and related structures. encyclopedia.pubnih.gov

Advanced Chemical Modifications and Derivatization Strategies

Once the core indole-piperazine structure is assembled, further modifications can be made to fine-tune its properties. These derivatizations typically target the indole nitrogen or the benzene (B151609) portion of the indole nucleus.

Substitutions at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring (N-1) is a key site for chemical modification. The N-H group is relatively acidic and can be deprotonated by a strong base, allowing for subsequent alkylation or arylation. impactfactor.org This functionalization can significantly impact the molecule's steric and electronic properties.

N-alkylation is a common modification. For instance, in the synthesis of related compounds, N-alkylation with bromoethanol followed by oxidation and further steps is a documented pathway. nih.gov The choice of substituent can be varied, including simple alkyl groups, benzyl (B1604629) groups, or more complex chains. encyclopedia.pub

Protecting groups are also frequently placed on the indole nitrogen to direct reactivity at other positions or to increase stability during subsequent reaction steps. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). nih.govresearchgate.net These groups can be removed later in the synthetic sequence. The synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines demonstrates the feasibility of introducing substituents at the N-1 position of the piperazine ring, which is analogous to modifications at the indole nitrogen. researchgate.net

Functionalization on the Benzene Ring of the Indole Nucleus

Modifying the benzene portion of the indole scaffold offers another avenue for creating diverse analogues. Electrophilic aromatic substitution reactions can introduce various functional groups, although controlling the regioselectivity can be challenging due to the high reactivity of the pyrrole (B145914) ring.

More modern approaches, such as transition-metal-catalyzed C-H functionalization, provide more direct and selective methods for introducing substituents onto the benzene ring. researchgate.net These reactions can form new C-C or C-heteroatom bonds at specific positions. For example, palladium-catalyzed reactions have been used to introduce aryl groups. mdpi.com

In the context of related 4-indolyl-2-arylaminopyrimidine structures, modifications have been successfully made to the phenyl ring attached to the indole, including the introduction of various amino substituents. nih.gov Arenesulfonyl indoles have also been used as precursors for the synthesis of C-3 functionalized indoles, demonstrating the versatility of modifying the indole core structure. nih.gov The functionalization of indoles can also proceed via a Hofmann-Martius-type rearrangement, leading to the formation of 4-indol-3-yl-methylanilines. nih.gov

Chemical Modifications to the Piperazine Ring

The piperazine moiety is a common feature in many biologically active compounds due to its ability to improve solubility and act as a pharmacophore. mdpi.comresearchgate.net Modifications to the piperazine ring of indole-piperazine derivatives are a key strategy in drug discovery. researchgate.nettandfonline.com The nitrogen atoms of the piperazine ring offer convenient points for chemical diversification. mdpi.comtandfonline.com

One common modification involves the substitution on the second nitrogen atom of the piperazine ring. For instance, replacing the methyl group of the 4-methylpiperazine moiety with various aryl, heteroaryl, or alkyl groups can significantly influence the compound's interaction with its biological target. nih.gov In a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives, which share a piperazine-linked core, N-substitution on the piperazine ring with various substituted indole rings was well-tolerated and maintained high affinity for the D3 dopamine (B1211576) receptor. nih.gov This suggests that the piperazine nitrogen can serve as a versatile point for attaching diverse chemical entities to probe the binding pocket of a receptor.

Furthermore, modifications are not limited to the nitrogen atoms. Direct C-H functionalization of the piperazine ring itself has emerged as a powerful tool to introduce substituents on the carbon skeleton of the ring, offering a different vector for structural diversification. mdpi.com

Research on other heterocyclic scaffolds has shown that replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine (B122466), can lead to a noticeable decrease in biological activity, highlighting the privileged nature of the piperazine structure in certain contexts. nih.gov

| Parent Scaffold | Modification on Piperazine Ring | Observation | Reference |

|---|---|---|---|

| 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol | N-substitution with various substituted indole rings | Maintained high affinity and selectivity for the D3 receptor. | nih.gov |

| Wogonin derivatives | Substitution with piperazine and methylpiperazine | Exhibited higher antiproliferative potency against HepG2 cell line compared to morpholine or pyrrolidine analogues. | nih.gov |

| Chromen-4-one derivatives | Replacement of piperazine with morpholine or pyrrolidine | Resulted in a particularly noticeable decrease in activity. | nih.gov |

Introduction of Carboxamide Moieties on the Indole Scaffold

The introduction of a carboxamide group onto the indole scaffold is a widely used strategy in medicinal chemistry, creating the versatile indole-carboxamide backbone. rsc.org This moiety is present in numerous compounds with a range of biological activities. mdpi.comnih.gov The indole-2-carboxamide scaffold, in particular, has been extensively explored. rsc.orgmdpi.comnih.gov

The synthesis of indole-2-carboxamides typically involves the coupling of an indole-2-carboxylic acid with a desired amine. mdpi.com For example, N-benzyl-1H-indole-2-carboxamide was prepared from 1H-indole-2-carboxylic acid and benzylamine. mdpi.com This straightforward amide bond formation allows for the introduction of a wide variety of substituents, enabling extensive SAR exploration.

In the development of TRPV1 agonists, a series of indole-2-carboxamides were synthesized, demonstrating the utility of this scaffold. mdpi.com Modifications to the amide portion, such as N-methylation, were found to significantly impact activity, with N-methylated analogues performing better than their -NH counterparts. mdpi.com This was attributed to the increased lipophilicity of the N-methylated compounds, which is crucial for crossing the cell membrane to reach the target. mdpi.com

Furthermore, the indole-2-carboxamide framework can be a precursor for the synthesis of more complex, polycyclic indole structures through intramolecular and intermolecular cyclization reactions. rsc.org This highlights the synthetic versatility of the indole-2-carboxamide scaffold beyond its direct use as a bioactive molecule.

| Indole Carboxamide Analogue | Modification | Key Finding | Reference |

|---|---|---|---|

| Indole-2-carboxamide series (TRPV1 agonists) | N-methylation of the carboxamide | N-methylated analogues showed better performance than -NH counterparts. | mdpi.com |

| 5f (TRPV1 agonist) | Vanillyl moiety in the amide head | Showed significant agonist activity on TRPV1. | mdpi.com |

| 6g (TRPV1 agonist) | Vanillic residue | Was the best-performing analogue in its series with nanomolar potency. | mdpi.com |

| Indole-2-carboxamide 1 (CB1 allosteric modulator) | Prototypical allosteric modulator for the CB1 receptor. | Enhances agonist binding and activates ERK1/2 pathway. | nih.gov |

Strategic Incorporation of Halogen Atoms for Structure-Activity Exploration

The introduction of halogen atoms into a drug candidate is a common tactic in medicinal chemistry to modulate its physicochemical and pharmacological properties. Halogenation of the indole ring can influence a compound's lipophilicity, metabolic stability, and binding affinity. acs.orgnih.gov

In the exploration of anti-Trypanosoma cruzi agents based on an 1H-indole-2-carboxamide scaffold, the effect of substituents on the indole core was investigated. acs.org It was found that analogues bearing electron-withdrawing groups, such as halogens (e.g., in compounds 8 and 9), were inactive. acs.org In contrast, small, electron-donating groups at the 5'-position were favored. acs.org This demonstrates how halogenation can be used to probe the electronic requirements of the binding site.

| Scaffold/Series | Halogen Modification | Impact on Activity | Reference |

|---|---|---|---|

| 1H-Indole-2-carboxamides (anti-Trypanosoma cruzi) | Halogen substitution on the indole core (compounds 8 and 9) | Led to inactive compounds (pEC50 < 4.2). | acs.org |

| Indole-2-carboxamides (antiplasmodial) | 5-Chloro substitution on the indole ring | Retained due to potency, lower hERG activity, and metabolic stability. | acs.org |

| Chalcone-piperazine hybrids | Substitution of halogen atoms on the benzene ring | Had a great impact on anti-tumour activity; fluorine-substituted compounds showed the best activity. | tandfonline.com |

| Bisindole compounds (HIV fusion inhibitors) | Linkage between indole rings B and C | Compounds with 5-6', 6-5', and 5-5' linkages had reduced activity compared to the 6-6' linked compound 1a. | nih.gov |

Advanced Analytical Techniques in Chemical Research of 2 4 Methylpiperazin 1 Yl 3h Indole Analogues

Spectroscopic Characterization Methods

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the chemical bonds, assembling a complete picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a typical 2-(4-methylpiperazin-1-yl)-1H-indole analogue, distinct signals corresponding to the protons of the indole (B1671886) ring, the piperazine (B1678402) ring, and the N-methyl group are expected. The aromatic protons on the indole core typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity revealing their coupling relationships with adjacent protons. The protons on the piperazine ring usually appear as complex multiplets in the aliphatic region (δ 2.5-3.5 ppm), while the methyl group protons give a characteristic singlet signal further upfield (δ 2.2-2.4 ppm).

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbons of the indole ring are found in the aromatic region (δ 100-140 ppm), while the piperazine and methyl carbons appear in the aliphatic region (δ 45-60 ppm).

For a structural analogue, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, detailed NMR data has been reported, providing a template for the types of signals expected for a methylpiperazine-containing heterocycle. mdpi.com The ¹H NMR spectrum clearly shows the piperazine protons as multiplets around 2.96 and 3.16 ppm. mdpi.com In another study, the ¹H NMR spectra of a benzanthrone (B145504) derivative containing a piperazine ring showed the methylene (B1212753) proton signals between 2.70 and 3.20 ppm.

Table 1: Representative NMR Data for a Piperazine-Containing Heterocyclic Analogue Data sourced from a study on 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ||

| 2.95–2.97 | Multiplet, 4H, 2x CH₂ of piperazine | |

| 3.15–3.17 | Multiplet, 4H, 2x CH₂ of piperazine | |

| 5.25 | Singlet, 2H, N-CH₂-N | |

| 3.75 | Singlet, 3H, O-CH₃ | |

| 6.90–7.67 | Multiplets, Aromatic Protons | |

| ¹³C NMR | ||

| 48.46, 50.14 | Aliphatic carbons of piperazine ring | |

| 55.81 | Aliphatic carbon of methoxy (B1213986) group | |

| 69.21 | Aliphatic carbon of N-CH₂-N bridge | |

| 110.56–169.72 | Aromatic and heterocyclic carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

For an analogue like 2-(4-methylpiperazin-1-yl)-1H-indole, the IR spectrum would display several characteristic absorption bands. The N-H stretch of the indole ring typically appears as a sharp peak around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups appears just below 3000 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations within the indole ring usually give rise to one or more bands in the 1620-1450 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the aliphatic amine (piperazine) are typically found in the 1250-1020 cm⁻¹ range.

Table 2: Typical Infrared Absorption Bands for Indole and Piperazine-Containing Analogues Data compiled from studies on various indole and piperazine derivatives. mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 | Indole N-H | Stretch |

| 3100–3000 | Aromatic C-H | Stretch |

| 3000–2850 | Aliphatic C-H (Piperazine, Methyl) | Stretch |

| 1620–1450 | Aromatic C=C | Stretch |

| 1340–1250 | Aromatic C-N | Stretch |

| 1250–1020 | Aliphatic C-N (Piperazine) | Stretch |

High-Resolution Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of a compound's elemental composition. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar, high-molecular-weight compounds like the title analogues, which allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺.

The HRMS (ESI) spectrum of a 2-(4-methylpiperazin-1-yl)-3H-indole analogue would provide its exact mass, confirming the molecular formula. For instance, the theoretical mass [M+H]⁺ for the analogue 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was calculated as 570.07300, with the experimental mass found to be 570.07309, confirming its composition. mdpi.com

In addition to molecular weight determination, MS provides structural information through fragmentation analysis. The fragmentation of 2-(piperazinyl)indole analogues typically involves characteristic losses. Common fragmentation pathways include the cleavage of the piperazine ring and the loss of the methyl group. The indole ring itself has characteristic fragmentation, often involving the loss of HCN. scirp.org Analysis of prenylated indole derivatives by LC-MS/MS has shown characteristic fragmentation patterns that help in identifying related structures in complex mixtures. nih.gov

Table 3: Example of High-Resolution Mass Spectrometry Data Data sourced from a study on 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com

| Ionization Mode | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| HRMS (ESI) | C₂₆H₂₅BrClN₅OS | 570.07300 | 570.07309 |

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. For indole-piperazine analogues, liquid chromatography techniques are most prevalent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. It is routinely used to monitor the progress of a reaction and to determine the purity of the final product. A reversed-phase C18 column is commonly employed for the analysis of indole and piperazine derivatives. unodc.org

The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov Detection is typically performed using a UV detector, as the indole ring is a strong chromophore. For piperazine derivatives that lack a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enable detection. jocpr.com

Table 4: Typical HPLC Conditions for Analysis of Piperazine Derivatives Data compiled from various methods for piperazine-containing compounds. nih.govjocpr.com

| Parameter | Condition |

| Column | Reversed-phase C18 or CN (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detector | UV (e.g., 254 nm or 340 nm after derivatization) |

| Column Temp. | 35 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, identifying impurities, and studying the metabolism of compounds.

For indole-piperazine analogues, an LC-MS method would typically use a reversed-phase column and a mobile phase compatible with ESI-MS, such as methanol or acetonitrile with formic acid or ammonium acetate (B1210297) as an additive. nih.gov The mass spectrometer can be operated in full scan mode to detect all ions within a certain range or in a targeted mode like multiple reaction monitoring (MRM) for high-sensitivity quantification of specific compounds. nih.gov LC-MS/MS methods have been successfully developed for the simultaneous analysis of tryptophan and multiple indole-containing metabolites in various samples, demonstrating the power of this technique for complex analyses. nih.gov

Table 5: Example LC-MS/MS Parameters for Indole Analysis Data sourced from a method for the quantitation of indole in biological matrices. nih.gov

| Parameter | Condition |

| LC System | HPLC or UPLC |

| Column | Synergi Fusion C18 (e.g., 250 x 2.0 mm, 4 µm) |

| Mobile Phase | Gradient of 0.1% aqueous formic acid (A) and methanol (B) |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Example for Indole: 118.1 > 91.1 m/z |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the most definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in its crystalline state. thieme-connect.de This powerful analytical technique provides unambiguous data on bond lengths, angles, and, crucially, the spatial orientation of atoms, making it an indispensable tool in the structural analysis of novel chemical entities, including analogues of this compound. For these complex molecules, which can feature chiral centers and flexible moieties, X-ray diffraction is unparalleled in its ability to determine absolute stereochemistry and map detailed conformational landscapes. thieme-connect.desoton.ac.uk

The fundamental prerequisite for analysis is the cultivation of a high-quality single crystal of the target compound. thieme-connect.de When exposed to a beam of X-rays, the crystal diffracts the beam in specific directions, producing a unique pattern of reflections. The analysis of this diffraction pattern allows for the calculation of an electron density map, from which the position of each atom in the crystal's unit cell can be deduced. thieme-connect.de

Detailed Research Findings

Research on indole derivatives containing piperazine or similar heterocyclic rings frequently employs X-ray crystallography to resolve structural ambiguities. For instance, in the structural determination of compounds with chiral centers, crystallography provides the ultimate proof of their absolute configuration. mdpi.com This is often achieved through the analysis of anomalous dispersion, an effect that becomes significant when the X-ray wavelength is near the absorption edge of a heavier atom within the structure. thieme-connect.de The resulting differences in diffraction intensities (known as Bijvoet pairs) allow for the unequivocal assignment of the molecule's absolute spatial arrangement. nih.gov The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned enantiomer. mdpi.com

Conformational analysis through crystallography reveals the preferred solid-state arrangement of the molecule's constituent parts. For analogues containing a piperazine ring, X-ray data consistently clarifies its conformation, which is typically a stable chair form. nih.gov The analysis also defines the relative orientation of the indole and piperazine ring systems, often described by the dihedral angle between their mean planes. researchgate.net This information is vital for understanding steric interactions and potential intermolecular packing forces.

In one study of an indolin-2-one derivative featuring three 1-methylpiperazine (B117243) groups, X-ray analysis showed that each piperazine ring adopts a chair conformation. nih.gov It also detailed how two of these rings were bonded directly to a carbon of the pyrrole (B145914) ring, while the third was linked via a flexible ethyl group to the indole nitrogen, adopting an almost syn conformation. nih.gov Similarly, analysis of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, a related heterocyclic system, revealed that the bulky piperazinyl group caused a significant twist relative to the quinoline (B57606) core, with a dihedral angle of 40.59 (7)° between the two ring systems. researchgate.net

The tables below present crystallographic and conformational data for several indole analogues, illustrating the level of detail obtained from X-ray diffraction studies.

Table 1: Crystallographic Data for Selected Indole Analogues

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | V (ų) | Z | Ref. |

| 1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one Derivative | C₂₆H₄₃N₇O | Monoclinic | P2₁/n | a = 15.9433 Å, b = 14.4097 Å, c = 12.5310 Å, β = 108.774° | 2725.7 | 4 | nih.gov |

| 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde | C₁₅H₁₇N₃O | Monoclinic | P2₁/n | Not provided | Not provided | Not provided | researchgate.net |

| 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one | C₁₇H₁₂N₄OS | Monoclinic | P2₁/c | a = 17.7108 Å, b = 5.1411 Å, c = 15.9065 Å, β = 94.706° | 1443.45 | 4 | nih.gov |

| 3-(naphth-1-ylmethyl)indole | C₁₉H₁₅N | Triclinic | P1 | a = 10.302 Å, b = 12.522 Å, c = 13.383 Å, α = 111.9°, β = 116.86°, γ = 71.65° | 1726.4 | 4 | researchgate.net |

| 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole | C₂₃H₁₇ClN₂ | Triclinic | P-1 | a = 7.4955 Å, b = 12.0832 Å, c = 13.7889 Å, α = 106.727°, β = 103.691°, γ = 96.829° | 1138.49 | 2 | researchgate.net |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | C₁₈H₁₅BrN₄S | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.501°, β = 98.618°, γ = 103.818° | 900.07 | Not provided | mdpi.com |

Note: Z represents the number of molecules per unit cell. V is the volume of the unit cell.

Table 2: Selected Conformational Data from X-ray Crystallography

| Compound Feature | Observation | Compound Example | Ref. |

| Piperazine Ring Conformation | Adopts a chair conformation. | 1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one Derivative | nih.gov |

| Ring System Orientation | Dihedral angle of 40.59 (7)° between piperazine and quinoline ring planes. | 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde | researchgate.net |

| Molecular Planarity | Dihedral angle between the indole ring system and the thiazole (B1198619) ring is 3.1 (3)°. | 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one | nih.gov |

| Conformational Isomers | Presence of two distinct conformers in the crystal lattice due to flipping of the naphthalene (B1677914) unit. | 3-(naphth-1-ylmethyl)indole | researchgate.net |

| Ring Twisting | The triazole and indole rings are twisted from each other by 12.64°. | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | mdpi.comresearchgate.net |

These findings underscore the capacity of single-crystal X-ray diffraction to provide a complete and unambiguous structural picture of this compound analogues, establishing the absolute configuration of chiral centers and defining the molecule's precise conformational preferences in the solid state.

Structure Activity Relationship Sar Studies of 2 4 Methylpiperazin 1 Yl 3h Indole Analogues

Elucidation of Key Pharmacophoric Features Essential for Biological Activity

A pharmacophore model, which outlines the essential structural features for biological activity, has been developed for indole-piperazine derivatives. taylorandfrancis.comnih.gov This model highlights the importance of specific chemical features and their spatial arrangement for effective interaction with biological targets.

Key pharmacophoric features often include:

A hydrogen bond donor: This is a crucial feature for interaction with the target receptor.

A hydrogen bond acceptor: This complements the hydrogen bond donor in forming stable interactions.

Hydrophobic aromatic groups: These contribute to the binding affinity through hydrophobic interactions.

A ring aromatic feature: The indole (B1671886) ring itself is a key component of the pharmacophore. nih.gov

The generation of these models is based on the principle of identifying common structural elements among active compounds that are absent in inactive ones. taylorandfrancis.com For instance, a pharmacophore model for MMP-9 inhibitors, DDHRR_1, was developed and consists of two hydrophobic features, two ring features, and a hydrogen bond donor. nih.gov The distances and angles between these features are critical for the inhibitory activity. nih.gov

Impact of Substitutions on Indole Ring Positions (C-2, C-3, N-1, C-6) on Biological Potency

Modifications at various positions of the indole ring have a significant impact on the biological potency of 2-(4-methylpiperazin-1-yl)-3H-indole analogues.

C-2 Position: The linkage of the piperazine (B1678402) moiety to the C-2 position of the indole ring is a common feature in many biologically active compounds. nih.gov Studies on similar indole derivatives have shown that substitutions at this position can influence binding affinity. nih.gov For example, an amide linker at the C-2 position has been shown to result in high affinity and selectivity for the D3 receptor. nih.gov

C-3 Position: The C-3 position of the indole ring is highly reactive towards electrophilic substitution. impactfactor.org Substitutions at this position are common and have led to the development of potent biological agents. impactfactor.orgnih.gov For instance, a series of N-1 and C-3 disubstituted-indole Schiff bases were synthesized and evaluated as COX-2 inhibitors. nih.gov The nature of the substituent at C-3, such as a -C=HN-C6H4-4-X group, was found to be critical for activity. nih.gov

N-1 Position: Substitution at the N-1 position of the indole ring can also modulate biological activity. In the aforementioned series of COX-2 inhibitors, various substituents at the N-1 position, including hydrogen, benzyl (B1604629), and benzoyl groups, were explored. nih.gov A benzoyl group at the N-1 position in conjunction with a specific C-3 substituent resulted in the most potent and selective COX-2 inhibitor in the series. nih.gov

C-6 Position: The position of attachment of substituents on the indole ring can influence binding affinity profiles. nih.gov While specific data on C-6 substitutions for this compound is limited in the provided results, studies on related indole structures highlight the importance of the substitution pattern on the indole nucleus for biological activity. nih.gov

Influence of Piperazine Moiety Modifications on Receptor Binding and Activity

The piperazine moiety is a critical component of the this compound scaffold and its modification significantly influences receptor binding and activity. researchgate.netijrrjournal.com The two nitrogen atoms in the piperazine ring are key for its pharmacological properties. researchgate.net

N-substitution on the Piperazine Ring: The substituent on the nitrogen atom of the piperazine ring plays a crucial role in determining the affinity and selectivity for various receptors. nih.gov For example, in a series of trazodone (B27368) analogues, modifications of the alkylpiperazine moiety led to changes in affinity for 5HT2A and alpha1 receptors. nih.gov Specifically, compounds with a methyl group in the alpha position to the N1 nitrogen atom showed a decrease in affinity only for the alpha1 receptor. nih.gov

Linker between Piperazine and Indole: The nature of the linker connecting the piperazine ring to the indole moiety is also important. An amide linkage has been shown to be favorable for high affinity at the D3 receptor while being unfavorable for the D2 receptor, leading to high selectivity. nih.gov In contrast, a direct methylene (B1212753) unit connection can result in high basicity of the piperazine nitrogen and lower selectivity. nih.gov

Rigid vs. Flexible Piperazine Analogues: Replacing the flexible piperazine ring with a more rigid system, such as a 2,5-diazabicyclo[2.2.1]heptane (DBH) system, can impact binding ability. plos.org The rigidity of the DBH system is thought to enhance binding in some cases. plos.org Conversely, increasing the conformational freedom by modifying the piperazine ring can also be explored, although in some instances, this has led to a loss of activity, highlighting the necessity of the piperazine ring for maintaining the desired biological effect. plos.org

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.gov These models are built by establishing a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities. arxiv.org

For indole and piperazine derivatives, QSAR models have been developed to predict their activity for various targets. nih.govnih.gov For example, a QSAR study on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as human histamine (B1213489) H4 receptor ligands identified key descriptors that explain their binding affinity. nih.gov These descriptors included shape indices, topological charges, and other properties that quantify different aspects of the molecular structure. nih.gov

The process of building a robust QSAR model involves several steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation. arxiv.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D topological descriptors, 3D descriptors, and physicochemical properties. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. arxiv.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. arxiv.orgyoutube.com

QSAR models serve as valuable tools in drug discovery, enabling the prediction of the activity of newly designed compounds and guiding the rational design of more potent analogues. researchgate.net

Mechanistic Investigations of Biological Activities of 2 4 Methylpiperazin 1 Yl 3h Indole Analogues in Vitro and Cellular Models

Enzyme and Receptor Binding Studies

The unique chemical scaffold of 2-(4-methylpiperazin-1-yl)-3H-indole analogues allows for interaction with a range of enzymes and receptors, leading to a variety of pharmacological effects. The following subsections detail the binding affinities and inhibitory activities of these compounds against several important biological targets.

The histamine (B1213489) H4 receptor (H4R) is a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells and leukocytes. It plays a crucial role in inflammatory and immune responses. Several studies have investigated the interaction of indole-based compounds with H4R.

One notable selective H4R antagonist is JNJ 7777120, which is chemically identified as 1-[(5-chloro-1H-indol-2-yl)-carbonyl]-4-methylpiperazine. nih.gov This compound has been instrumental in characterizing the pharmacological functions of the H4R. For instance, the agonistic effect of 4-methylhistamine (B1206604) on the H4R can be competitively antagonized by JNJ 7777120. nih.gov Research has shown that JNJ7777120 is equally potent at human, mouse, and rat H4 receptors and displays over a thousand-fold selectivity against other histamine receptor subtypes. nih.gov The identification of potent and selective H4R agonists like 4-methylhistamine (Ki = 50 nM) has been pivotal for understanding the physiological roles of this receptor. nih.gov The antagonistic activity of compounds like JNJ 7777120 helps in probing these functions. nih.govnih.gov

Table 1: Histamine H4 Receptor (H4R) Ligand Binding Data

| Compound | Receptor | Action | Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|---|

| JNJ 7777120 | H4R | Antagonist | - | >1000-fold vs other histamine receptors | nih.gov |

| 4-methylhistamine | H4R | Agonist | 50 nM | >100-fold vs other histamine receptors | nih.gov |

The serotonin (B10506) 5-HT6 receptor (5-HT6R) is predominantly expressed in the central nervous system and is a key target for cognitive disorders like Alzheimer's disease. nih.govuj.edu.pl A number of this compound analogues have been evaluated for their affinity towards this receptor.

Derivatives of 1,3,5-triazine (B166579) containing the 4-methylpiperazin-1-yl moiety have shown promise as potent 5-HT6R ligands. nih.govuniba.it For example, the compound MST4, 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, is a potent 5-HT6R antagonist with a Ki of 11 nM. nih.gov Further modifications led to the discovery of 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3), which also exhibited high affinity for the 5-HT6R with a Ki of 13 nM. nih.govresearchgate.net Another study highlighted that 1-(phenylsulfonyl)-1H-indole containing compounds displayed high potencies, with Ki values ranging from 17–22 nM. mdpi.com The search for selective 5-HT6R ligands is ongoing, as many potential drugs have failed in clinical trials, emphasizing the need for novel chemical scaffolds beyond the traditional indole (B1671886) and sulfonic derivatives. uniba.it

Table 2: Serotonin 5-HT6 Receptor (5-HT6R) Binding Affinities

| Compound | Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| MST4 | 5-HT6R | 11 nM | nih.gov |

| Compound 3 | 5-HT6R | 13 nM | nih.govresearchgate.net |

| 1-(phenylsulfonyl)-1H-indole derivatives | 5-HT6R | 17-22 nM | mdpi.com |

The P2Y12 receptor is a crucial platelet receptor involved in thrombosis. Antagonists of this receptor are effective antiplatelet agents. While direct data on this compound analogues as P2Y12 antagonists is limited in the provided search results, related structures have been explored.

Research into piperazinyl glutamate (B1630785) pyridines led to the discovery of potent P2Y12 antagonists. nih.gov One such compound, (4S)-4-[({4-[4-(methoxymethyl)piperidin-1-yl]-6-phenylpyridin-2-yl}carbonyl)amino]-5-oxo-5-{4-[(pentyloxy)carbonyl]piperazin-1-yl}pentanoic acid (compound 47s), demonstrated excellent inhibition of platelet aggregation in human platelet-rich plasma. nih.gov This highlights the potential of piperazine-containing scaffolds in the development of P2Y12 antagonists. The clinical use of P2Y12 inhibitors like clopidogrel (B1663587) and prasugrel (B1678051) underscores the importance of this target. nih.gov

Topoisomerase II is a vital enzyme for DNA replication and a well-established target for anticancer drugs. nih.gov Several indole derivatives have been investigated for their ability to inhibit this enzyme.

A series of 3-methyl-2-phenyl-1H-indoles demonstrated significant antiproliferative activity, which was correlated with their inhibition of human topoisomerase II. nih.gov The most potent derivatives, compounds 32 and 33, had GI50 values below 5 µM in all tested cell lines. nih.gov Specifically, compound 12 was shown to completely inhibit topoisomerase II relaxation activity at a concentration of 100 µM. nih.gov Another study on N,N,N-trimethylethanammonium iodide alkylcarbazole derivatives identified compound 4f as a good inhibitor of human topoisomerase II. nih.gov The inhibition of topoisomerase II by olivacine (B1677268) and its derivatives is also a key mechanism of their antitumor action. mdpi.com

Table 3: Topoisomerase II Inhibitory Activity

| Compound Class/Derivative | Target | Activity | Reference |

|---|---|---|---|

| 3-methyl-2-phenyl-1H-indoles (e.g., 12, 32, 33) | Topoisomerase II | Potent inhibition | nih.gov |

| N,N,N-trimethylethanammonium iodide alkylcarbazoles (e.g., 4f) | Topoisomerase II | Good inhibitor | nih.gov |

| Olivacine derivatives | Topoisomerase II | Inhibition is a key mechanism of antitumor action | mdpi.com |

VEGF and PDGF receptors are key players in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Inhibiting these receptors is a major strategy in cancer therapy.

A benzoxazolyl analogue of this compound, compound 153c, showed promising inhibitory properties against VEGFR-2, VEGFR-3, PDGFR-α, and PDGFR-β with IC50 values of 69.1, 18.2, 4.4, and 22.0 nM, respectively. nih.gov These values are comparable to the multi-targeted tyrosine kinase inhibitor nintedanib. nih.gov Another study on azaheterocyclic coumarin (B35378) derivatives identified compound 4a as a potent inhibitor of VEGFR-2 and PDGFR, showing better inhibition than the reference drugs used. nih.gov Sunitinib is another multi-targeted inhibitor that targets VEGFR-1, -2, -3 and PDGFR-α, -β. nih.gov

Table 4: VEGFR and PDGFR Inhibition Data

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 153c | VEGFR-2 | 69.1 | nih.gov |

| VEGFR-3 | 18.2 | nih.gov | |

| PDGFR-α | 4.4 | nih.gov | |

| PDGFR-β | 22.0 | nih.gov | |

| Nintedanib | VEGFR-2 | 8.5 | nih.gov |

| VEGFR-3 | 3.2 | nih.gov | |

| PDGFR-α | 2.3 | nih.gov | |

| PDGFR-β | 3.5 | nih.gov | |

| Azaheterocyclic coumarin 4a | VEGFR-2, PDGFR | Potent inhibition | nih.gov |

Bacterial DNA gyrase is an essential enzyme that controls DNA topology and is a validated target for antibiotics. nih.govresearchgate.net The search for new inhibitors is driven by the rise of antibiotic resistance.

Several studies have identified novel bacterial DNA gyrase inhibitors. nih.govnih.gov A high-throughput screening of a large compound library led to the discovery of 155 new bacterial DNA gyrase inhibitors with diverse structures. nih.gov One such inhibitor, compound 154 (N-(6-chloro-4-phenylquinazolin-2-yl)guanidine), had an IC50 of approximately 7 µM against E. coli DNA gyrase. nih.gov Another study on s-triazine derivatives showed that compounds 1a, 3b, and 4c,d had visible inhibitory effects on both S. aureus and E. coli DNA gyrase at a concentration of 100 nM. nih.gov Furthermore, morpholine-based thiazoles have been identified as promising DNA gyrase inhibitors with good safety profiles.

Bcr-Abl Tyrosine Kinase Inhibition

The Bcr-Abl oncoprotein, a constitutively active tyrosine kinase, is a hallmark of chronic myeloid leukemia (CML). nih.gov Its aberrant kinase activity drives the malignant transformation of hematopoietic stem cells by altering cellular adhesion, stimulating mitogenic signaling, and suppressing apoptosis. nih.gov Consequently, inhibitors of the Bcr-Abl tyrosine kinase are a cornerstone of CML treatment. clinpgx.orgdrugbank.com

Analogues of this compound have been investigated as Bcr-Abl inhibitors. For instance, a series of 2,6,9-trisubstituted purines were designed based on previously identified Bcr-Abl inhibitors. nih.gov Within this series, compounds featuring a 4-methylpiperazin-1-yl moiety demonstrated significant inhibitory activity. Notably, the development of tyrosine kinase inhibitors (TKIs) that can effectively block the Bcr-Abl activity has revolutionized the management of CML. nih.gov These inhibitors function by competing with ATP for binding to the oncoprotein, thereby disrupting downstream signaling pathways, reducing cell proliferation, and inducing cell death. nih.gov

Further research has led to the discovery of diarylamide 3-aminoindazoles as potent pan-BCR-ABL inhibitors, including against the imatinib-resistant T315I mutant. semanticscholar.org By replacing a morpholine (B109124) moiety with a (4-ethylpiperazin-1-yl)methyl group, a significant increase in potency against both wild-type and mutant Bcr-Abl was achieved. semanticscholar.org This highlights the importance of the piperazine-containing side chain in the design of effective Bcr-Abl inhibitors.

Below is a data table showcasing the inhibitory activity of selected compounds against Bcr-Abl.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 5 (AKE-72) | BCR-ABLWT | < 0.5 |

| Compound 5 (AKE-72) | BCR-ABLT315I | 9 |

| Ponatinib | BCR-ABLWT | < 0.51 |

| Ponatinib | BCR-ABLT315I | 1.8 |

Data sourced from a study on diarylamide 3-aminoindazoles as potent pan-BCR-ABL inhibitors. semanticscholar.org

MDM2 Inhibition

The Mouse Double Minute 2 (MDM2) protein is a crucial negative regulator of the p53 tumor suppressor. nih.govehu.es Overexpression of MDM2, observed in many human cancers, leads to the suppression of p53's tumor-suppressive functions, thereby promoting cancer cell proliferation and survival. nih.govmdpi.com Consequently, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 in cancers with wild-type p53. nih.govresearchgate.net

A pyrido[b]indole derivative, SP-141, has been identified as a potent MDM2 inhibitor. nih.gov This compound directly binds to MDM2, inhibits its expression, and induces its autoubiquitination and subsequent degradation by the proteasome. nih.gov The inhibitory action of SP-141 and its analogues is not limited to blocking the p53-binding site but also involves the degradation of the MDM2 protein itself. nih.gov

Fluorinated indole-based antagonists of MDM2 have also been developed and shown to be active in cellular models. nih.gov These compounds were found to increase p53 levels and induce the expression of p53 target genes, leading to cell cycle arrest and selective growth inhibition of p53 wild-type cancer cells. nih.gov

The following table presents the inhibitory constants (Ki and KD) for enantiomers of a fluorinated indole-based MDM2 antagonist.

| Compound | Assay | Ki/KD (μM) |

|---|---|---|

| (R)-5a (ester) | FP | ~1 |

| (S)-5a (ester) | FP | ~1 |

| (R)-6a (acid) | FP | ~1 |

| (S)-6a (acid) | FP | ~1 |

| (R)-6a (acid) | MST | ~1 |

Data from a study on a fluorinated indole-based MDM2 antagonist. nih.gov

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogene that plays a pivotal role in cell survival, proliferation, and motility. nih.gov The inhibition of the STAT3 signaling pathway is a key mechanism through which certain anticancer agents exert their effects. nih.gov

Research has shown that inhibitors can suppress the phosphorylation of STAT3, which is crucial for its activation. nih.gov This inhibition leads to a downstream reduction in the expression of multiple genes regulated by STAT3, including those involved in cell survival and proliferation like Bcl-xL, c-Myc, and cyclin D1. nih.gov For example, the natural compound EGCG has been shown to directly interact with the SH2 domain of STAT3, preventing its activation and subsequently suppressing the proliferation of cancer cells and inducing apoptosis. nih.gov While direct studies on this compound itself are limited in this specific context, the broader class of indole-based compounds has shown promise in modulating this pathway.

Tubulin Binding and Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division, structure, and transport. nih.govnih.gov Inhibitors of tubulin polymerization are a well-established class of anticancer agents. nih.govcsic.es

Arylthioindoles, which share a structural resemblance to the core indole structure of interest, have been identified as potent inhibitors of tubulin polymerization. csic.es These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govcsic.es The substitution pattern on the indole ring and the nature of the arylthio group significantly influence the inhibitory activity. For instance, replacing a 3-phenylthio group with a 3-(3,4,5-trimethoxyphenyl)thio group resulted in a nearly six-fold increase in the inhibition of tubulin polymerization and a dramatic improvement in antiproliferative activity against MCF-7 breast cancer cells. csic.es

The table below summarizes the inhibitory activities of selected arylthioindoles on tubulin polymerization and cancer cell growth.

| Compound | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) |

|---|---|---|

| 10 | 2.6 | 34 |

| 11 | 6.8 | 46 |

| 14 | 2.6 | 77 |

| 15 | 2.7 | 82 |

| 16 | 1.6 | 43 |

Data from a study on arylthioindole inhibitors of tubulin polymerization. csic.es

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound analogues modulate key cellular pathways implicated in cancer progression, namely apoptosis and the regulation of intracellular reactive oxygen species.

Induction of Apoptosis in Various Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.com Many anticancer agents exert their therapeutic effects by inducing apoptosis in tumor cells. nih.gov

A series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells. nih.govresearchgate.net Several of these compounds demonstrated significant cell growth inhibitory activity and were found to induce apoptosis. nih.gov For example, the most potent compound in one study induced morphological features of apoptosis, such as condensed and fragmented nuclei, in a manner comparable to the mitotic inhibitor paclitaxel. nih.gov

Studies on other classes of compounds have also shown that the induction of apoptosis is a common mechanism of action. mdpi.com For instance, certain piperidone compounds have been shown to induce apoptosis through the intrinsic pathway, characterized by the accumulation of reactive oxygen species, mitochondrial depolarization, and activation of caspase-3/7. nih.gov

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cells. nih.govnih.gov At low levels, they function as signaling molecules, but at high levels, they can cause oxidative stress and damage to cellular components, leading to cell death. nih.govmdpi.com Cancer cells often exhibit higher levels of ROS compared to normal cells, making them more vulnerable to agents that further increase ROS levels. nih.gov

Certain anticancer compounds have been shown to induce the accumulation of ROS, which contributes to their cytotoxic effects. nih.gov For example, some piperidones have been found to induce ROS accumulation, which is a key step in the initiation of the intrinsic apoptotic pathway. nih.gov Conversely, some compounds can act as antioxidants, protecting cells from oxidative damage. The modulation of ROS levels can also be linked to the activation of signaling pathways such as the Nrf2/ARE pathway, which regulates the expression of antioxidant proteins. mdpi.commdpi.com The ability of this compound analogues to modulate intracellular ROS levels represents another important aspect of their biological activity.

Effects on Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. While direct studies on this compound analogues are limited, the broader class of piperazine-containing compounds has been investigated for its effects on mitochondrial function. For instance, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares a piperidine-like core, has been shown to decrease mitochondrial membrane potential in cerebellar granule cells. phytojournal.com This effect is a key event in the induction of apoptosis, or programmed cell death. The disruption of ΔΨm can be measured using fluorescent dyes such as rhodamine 123 or 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)), which accumulate in mitochondria in a potential-dependent manner. cnr.itnih.gov A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential. The potential for this compound analogues to modulate mitochondrial function warrants further investigation, as this could be a key mechanism underlying their observed cytotoxic or neuroprotective effects.

Inhibition of DNA Synthesis and Cell Cycle Progression (e.g., S-phase delay)

Several analogues of this compound have demonstrated potent antiproliferative activity by interfering with DNA synthesis and cell cycle progression. These compounds often induce cell cycle arrest at specific checkpoints, preventing cancer cells from dividing and proliferating.

For example, a series of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties were synthesized and evaluated for their anticancer activity. Cell cycle analysis of two of these compounds, namely 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide and N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazin-1-yl)acetamide, revealed that they induced cell cycle arrest in the S phase. researchgate.net This suggests that these compounds interfere with DNA replication.

Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, which contains an indole core, was found to induce cell-cycle arrest and apoptosis in colorectal cancer cells. mdpi.com Furthermore, a study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates showed that the lead compound induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phases in breast cancer cells. rsc.org These findings highlight the potential of piperazine- and indole-containing scaffolds to target the cell cycle machinery in cancer therapy.

Table 1: Effects of this compound Analogues on Cell Cycle Progression

| Compound/Analogue Class | Cell Line | Effect on Cell Cycle | Reference |

| 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives | Breast Cancer (T-47D) | S phase arrest | researchgate.net |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue | Colorectal Cancer | Cell cycle arrest (phase not specified) | mdpi.com |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | Breast Cancer (BT-474) | Sub-G1 and G2/M phase arrest | rsc.org |

Suppression of Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) in Lipopolysaccharide-Stimulated Macrophages

The anti-inflammatory properties of this compound analogues have been attributed to their ability to suppress the production of key pro-inflammatory mediators. In cellular models, particularly lipopolysaccharide (LPS)-stimulated macrophages, these compounds have shown significant inhibitory effects on tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

Conjugates of N-substituted indole and aminophenylmorpholin-3-one were screened for their ability to inhibit TNF-α and IL-6 in microglial cells. nih.gov One compound, in particular, reduced LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov This was accompanied by a significant decrease in nitric oxide (NO) release, indicating inhibition of iNOS. nih.gov Similarly, novel piperazino-enaminones have been shown to suppress TNF-α and IL-6 in a dose-dependent manner in LPS-stimulated macrophages. nih.gov

The indole nucleus itself has been identified as a selective inhibitor of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. rsc.org Furthermore, pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors and have demonstrated the ability to inhibit the generation of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. rsc.org

Table 2: Inhibition of Pro-inflammatory Mediators by Analogues

| Compound/Analogue Class | Cell Model | Inhibited Mediators | Key Findings | Reference |

| N-substituted indole and aminophenylmorpholin-3-one conjugates | Microglial cells | TNF-α, IL-6, iNOS | Compound 4 reduced TNF-α by 71% and IL-6 by 53%. | nih.gov |

| Piperazino-enaminones | Macrophages | TNF-α, IL-6 | Dose-dependent suppression of TNF-α and IL-6. | nih.gov |

| Indole-based compounds | Not specified | COX-2 | The indole nucleus is a selective COX-2 inhibitor. | rsc.org |

| Pyrazole-pyridazine hybrids | RAW264.7 macrophages | COX-2, NO, TNF-α, IL-6 | Trimethoxy derivatives showed potent COX-2 inhibition and suppressed cytokine production. | rsc.org |

Interactions with Bacterial Efflux Pumps (e.g., AcrAB-TolC)

The rise of multidrug resistance in bacteria is a major global health concern, and bacterial efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, play a crucial role in this phenomenon. nih.gov The this compound scaffold has shown promise in overcoming this resistance by inhibiting the function of these pumps.

It has been suggested that indole derivatives have the potential to act as AcrAB-TolC inhibitors. nih.gov More specifically, 1-(1-naphtylmethyl)-piperazine (NMP), a close analogue of the core structure, has been identified as a specific inhibitor of the AcrAB-TolC efflux pump. nih.gov The inhibitory activity of such compounds can be assessed by their ability to potentiate the effect of known antibiotics that are substrates of the efflux pump. For example, the phytochemical piperine, which contains a piperidine (B6355638) ring, has been shown to reduce the minimum inhibitory concentration (MIC) of enrofloxacin (B1671348) and ciprofloxacin (B1669076) against E. coli by inhibiting the AcrAB-TolC pump. phytojournal.com

Furthermore, a novel class of pyridylpiperazine-based allosteric inhibitors of the AcrAB-TolC efflux pump has been developed. embopress.org These compounds bind to a distinct allosteric pocket in the AcrB protein, thereby blocking the pump's functional cycle. embopress.org This highlights the importance of the piperazine (B1678402) moiety in the design of efflux pump inhibitors.

Investigation of Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor function. nih.gov The this compound scaffold has been implicated in allosteric modulation of various protein targets.

For instance, indole-2-carboxamides, which share the indole core, have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govtamu.edu These compounds were found to enhance the binding of the orthosteric agonist, demonstrating positive allosteric modulation. nih.gov The development of such modulators provides a promising avenue for overcoming the side effects associated with traditional cannabinoid-based therapies. nih.gov

As mentioned previously, pyridylpiperazine-based compounds have been identified as allosteric inhibitors of the AcrAB-TolC efflux pump. embopress.org These inhibitors bind to a previously unexploited allosteric pocket in the transmembrane domain of the AcrB protomer, leading to the inhibition of the pump's activity. embopress.org This discovery opens up new possibilities for combating antibiotic resistance through allosteric mechanisms.

Elucidation of Covalent Modification Mechanisms (e.g., Michael Addition)

Covalent modification is a mechanism of drug action where a molecule forms a stable, covalent bond with its biological target. This can lead to irreversible inhibition and prolonged therapeutic effects. The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a common mechanism for covalent modification in drug discovery. nih.govnih.gov

While there is no direct evidence of this compound itself acting as a Michael acceptor, the indole and piperazine moieties can be incorporated into molecules designed for covalent modification. For example, covalent inhibitors of PI3Kα have been designed by attaching a Michael acceptor group to a piperazine ring. nih.gov This strategy allows for the targeting of a specific cysteine residue in the ATP binding site of the enzyme. nih.gov The design of such targeted covalent inhibitors is an emerging area in drug development, offering enhanced selectivity and potency. nih.gov The reversible nature of the Michael addition can also be exploited in the design of prodrugs. nih.gov Further research is needed to explore the potential for incorporating reactive moieties onto the this compound scaffold to achieve covalent modification of specific biological targets.

In Vitro and Cellular Biological Activities of 2 4 Methylpiperazin 1 Yl 3h Indole Analogues

Anticancer Activities in Diverse Cancer Cell Lines

Analogues of 2-(4-methylpiperazin-1-yl)-3H-indole have demonstrated notable anticancer effects across a variety of cancer cell lines. Their activity is primarily assessed through cytotoxicity and antiproliferative assays.

Assessment of Cytotoxic Activity (e.g., IC50 values in specific cell lines)

The cytotoxic potential of these indole (B1671886) analogues is a key indicator of their anticancer efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment.

One study reported a series of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates, where compound 5k inhibited the proliferation of A549, MCF-7, HeLa, HT29, and HCT-116 cells with IC50 values of 5.44, 7.15, 12.16, 10.35, and 11.44 µM, respectively. nih.gov In the same study, compound 5i was found to be the most potent against MCF-7 cells with an IC50 value of 3.65 µM, while compound 5n was most effective against A549 cells with an IC50 of 5.09 µM. nih.gov

Another area of interest has been the development of isocombretastatin A-4 (isoCA-4) analogues. By substituting key moieties with quinoline (B57606) and indole, researchers have created derivatives with potent activities against five cancer cell lines, with IC50 values ranging from 2 to 11 µmol/L. nih.gov

Furthermore, a series of 2,9-disubstituted 1,10-phenanthroline (B135089) thiosemicarbazone-based ligands were synthesized and evaluated for their cytotoxic activity against various tumor cells, including PC-3, DU145, HeLa, MCF-7, and HT29. nih.gov While most of these compounds showed moderate cytotoxic properties, with IC50 values between 30 and 80 µM, one derivative exhibited a more potent IC50 of 18 µM in PC-3 cells. nih.gov

Table 1: Cytotoxic Activity (IC50) of Selected this compound Analogues in Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5k | A549 | 5.44 |

| MCF-7 | 7.15 | |

| HeLa | 12.16 | |

| HT29 | 10.35 | |

| HCT-116 | 11.44 | |

| 5i | MCF-7 | 3.65 |

| 5n | A549 | 5.09 |

| isoCA-4 Analogue | Various | 2-11 |

| Phenanthroline Derivative | PC-3 | 18 |

| Other | 30-80 |

This table is interactive. Click on the headers to sort the data.

Evaluation of Antiproliferative Effects

Beyond direct cytotoxicity, the antiproliferative effects of these compounds are crucial for their potential as anticancer agents. These effects are often evaluated by measuring the inhibition of cell growth and proliferation over time.

Research has shown that the N-methylpiperazine moiety can contribute significantly to the antitumor activities of indole derivatives, making it a valuable component for the discovery of novel anticancer agents. nih.gov For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines. nih.gov Among these, compounds 6d , 6e , and 6i demonstrated good activity against Colo-205, MDA-MB 231, and IMR-32 cell lines. nih.gov

Bis-indole alkaloids, which feature two indole units, have also been a focus of research due to their potent biological activities. mdpi.com Analogues of the marine alkaloid nortopsentin, where the central imidazole (B134444) ring is replaced with other five-membered heterocycles like thiazole (B1198619), thiophene, pyrazole (B372694), furan, isoxazole, and 1,2,4-thiadiazole, have shown remarkable antiproliferative activity, often with IC50 values at the sub-micromolar level. mdpi.com

Antimicrobial Properties in Bacterial and Fungal Strains

Analogues of this compound have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Antibacterial Activity (e.g., against P. aeruginosa, B. cereus, S. aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))

The antibacterial properties of these compounds have been tested against both Gram-positive and Gram-negative bacteria. For example, novel 4-piperazinylquinoline hybrid derivatives have shown noteworthy activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the range of 3–12 µM. mdpi.com